2-(1-amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride
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Overview
Description
2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₉NO₂·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with ammonia in the presence of a reducing agent, such as lithium aluminum hydride (LiAlH₄), followed by hydrolysis and acidification. The reaction conditions typically require anhydrous conditions and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve high production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or modulator, depending on its application. The exact molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Cyclohexylamine: A simpler cyclohexylamine derivative without the acetic acid moiety.
4,4-Dimethylcyclohexanone: The ketone precursor used in the synthesis of the compound.
Other amino acid derivatives: Compounds with similar amino acid structures but different substituents.
These compounds differ in their chemical properties, biological activities, and applications, making this compound unique in its specific uses and effects.
Properties
CAS No. |
2613381-85-2 |
---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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